molecular formula C19H16F2N4OS B461276 8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889969-27-1

8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide

Cat. No.: B461276
CAS No.: 889969-27-1
M. Wt: 386.4g/mol
InChI Key: RHYXJHGITXKNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the ethanothieno group and the difluorophenyl moiety. The final steps involve the addition of the amino and carboxamide groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro Sitagliptin: Shares the difluorophenyl group and has similar biological activity.

    Fluoroquinolones: Contains fluorine atoms and exhibits antibacterial properties.

    Indole Derivatives: Known for their diverse biological activities.

Uniqueness

8-amino-N-(2,4-difluorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is unique due to its specific combination of functional groups and its potential for targeted biological interactions. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

889969-27-1

Molecular Formula

C19H16F2N4OS

Molecular Weight

386.4g/mol

IUPAC Name

5-amino-N-(2,4-difluorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide

InChI

InChI=1S/C19H16F2N4OS/c20-10-1-2-13(12(21)7-10)23-18(26)17-15(22)11-8-14-16(24-19(11)27-17)9-3-5-25(14)6-4-9/h1-2,7-9H,3-6,22H2,(H,23,26)

InChI Key

RHYXJHGITXKNFM-UHFFFAOYSA-N

SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=C(C=C5)F)F)N

Canonical SMILES

C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=C(C=C(C=C5)F)F)N

Origin of Product

United States

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